3-(3-Fluoro-5-methylphenyl)oxolan-3-ol

Description

Chemical Structure and Properties

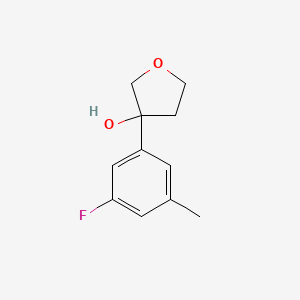

3-(3-Fluoro-5-methylphenyl)oxolan-3-ol is a tetrahydrofuran (oxolan) derivative substituted at the 3-position with a hydroxyl group and a 3-fluoro-5-methylphenyl aromatic ring. Its molecular formula is C₁₁H₁₃FO₂, and its structure combines a cyclic ether backbone with halogenated and alkylated aromatic substituents.

Properties

IUPAC Name |

3-(3-fluoro-5-methylphenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-4-9(6-10(12)5-8)11(13)2-3-14-7-11/h4-6,13H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBTZQQNHBHHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Comparative Overview of Key Compounds

| Compound Name | CAS Number | Purity/Status | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 3-(3-Fluoro-5-methylphenyl)oxolan-3-ol | 175202-48-9 [8] | 97%, Discontinued | 3-Fluoro-5-methylphenyl, hydroxyl | Laboratory synthesis [2,8,10] |

| 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol | Not provided [5] | N/A | Purine, hydroxymethyl, hydroxyl | Biochemical research [5] |

| Clofarabine | 123318-82-1 [9] | Research use only | Fluorine, amino, hydroxymethyl | Anticancer drug [9] |

| 3-Fluoro-4-methoxyaniline | 366-99-4 [4] | Commercial | Fluoro, methoxy, amine | Pharmaceutical intermediates [4] |

Key Observations

Functional Group Diversity: The target compound features halogenated aromatic and hydroxyl groups, contrasting with clofarabine’s nucleoside-like structure (fluorine, amino, hydroxymethyl) [9]. 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol shares the oxolan backbone but incorporates a purine ring, suggesting nucleic acid-related applications [5].

In contrast, the discontinued status of this compound implies unresolved challenges in efficacy, stability, or synthesis [8,10]. 3-Fluoro-4-methoxyaniline () demonstrates the importance of fluorine and methoxy groups in aromatic amines for drug development.

Synthetic Accessibility :

- The target compound’s discontinuation contrasts with commercially available analogues like 3-Fluoro-4-methoxyaniline, suggesting higher complexity in its synthesis or purification [4,8].

Research Findings and Limitations

- Bioavailability and Metabolism : While flavan-3-ols () are studied for their pharmacokinetics, fluorinated oxolan derivatives lack comparable data, limiting insights into their biological behavior.

- Structural-Activity Relationships (SAR) : The hydroxyl and fluorine groups in the target compound may influence electronic properties and hydrogen bonding, but absent experimental data (e.g., solubility, logP) preclude definitive SAR conclusions.

Critical Analysis of Evidence

- Data Discrepancies : Conflicting CAS numbers for the target compound underscore the need for rigorous verification in chemical databases.

- Knowledge Gaps: No evidence details synthesis routes, spectral data, or biological assays for this compound, highlighting opportunities for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.